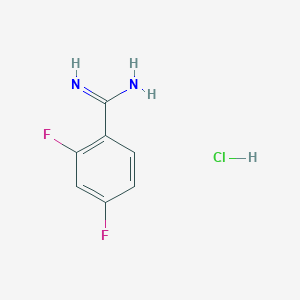

2,4-Difluoro-benzamidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

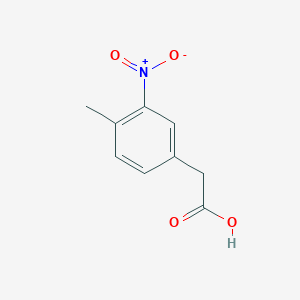

2,4-Difluoro-benzamidine hydrochloride, also known as 2,4-DFBA, is a chemical compound with the molecular formula C7H7ClF2N2 . It has a molecular weight of 192.59 g/mol .

Molecular Structure Analysis

The IUPAC name for 2,4-Difluoro-benzamidine hydrochloride is 2,4-difluorobenzenecarboximidamide;hydrochloride . The InChI string is InChI=1S/C7H6F2N2.ClH/c8-4-1-2-5 (7 (10)11)6 (9)3-4;/h1-3H, (H3,10,11);1H .Physical And Chemical Properties Analysis

2,4-Difluoro-benzamidine hydrochloride has a molecular weight of 192.59 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass is 192.0265822 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis of Arylpyrimidines and Pyridines

2,4-Difluoro-benzamidine hydrochloride plays a role in the synthesis of arylpyrimidines and pyridines. A notable method includes reacting 2,2,2-trichloroethylideneacetophenones with benzamidines to produce novel 2,6-diaryl-6-hydroxy-4-trichloromethyl-1,4,5,6-tetrahydropyrimidines. These compounds are dehydrated to yield 2,4-diaryl-6-trichloromethyl-1,6-dihydropyrimidines, which upon aromatization, give 2,4-diarylpyrimidines. This approach circumvents the oxidative dehydrogenation of dihydropyrimidine intermediates, offering an improved synthetic pathway (Guirado et al., 2013). Another study demonstrated the reaction of 2-polyfluoroalkylchromones with ketimines and benzamidine to afford 2,6-disubstituted 4-polyfluoroalkylpyridines and -pyrimidines (Sosnovskikh et al., 2004).

KCNQ2/Q3 Potassium Channel Openers

2,4-Difluoro-benzamidine hydrochloride derivatives were identified as KCNQ2/Q3 potassium channel openers, showing activity in animal models of epilepsy and pain. N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide, and its pyrimidine counterpart, N-(2-chloro-pyrimidin-5-yl)-3,4-difluoro-benzamide, were studied for their efficacy in these conditions, although some encountered toxicities that prevented further development (Amato et al., 2011).

Corrosion Inhibition

Methoxy-substituted phenylthienyl benzamidines, including compounds related to 2,4-Difluoro-benzamidine hydrochloride, have been investigated as corrosion inhibitors for carbon steel in acidic environments. Their efficiency was observed to increase with concentration and the adsorption of these compounds on the metal surface follows the Langmuir adsorption isotherm, suggesting a spontaneous process (Fouda et al., 2020).

Antipathogenic Activity

Thiourea derivatives, including some synthesized from 2,4-Difluoro-benzamidine hydrochloride, were tested for their antipathogenic activity against bacterial strains capable of biofilm formation. The presence of halogen atoms on the phenyl substituent of the thiourea moiety correlated with significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, indicating potential for further development of antimicrobial agents (Limban et al., 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

2,4-difluorobenzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2.ClH/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H3,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFTUPMWPSKTKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602226 |

Source

|

| Record name | 2,4-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-benzamidine hydrochloride | |

CAS RN |

885957-21-1 |

Source

|

| Record name | 2,4-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)